molecular formula C11H16N2OS B12115507 Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- CAS No. 86847-72-5

Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-

Katalognummer: B12115507
CAS-Nummer: 86847-72-5
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: DXNVRDGTAOBDCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- is an organic compound with the molecular formula C11H16N2OS This compound is characterized by the presence of a pyridine ring substituted with a methylthio group and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- typically involves the reaction of 2,2-dimethylpropanamide with 3-(methylthio)-4-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a suitable catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and development.

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- undergoes several types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-
  • Propanamide, N,2-dimethyl-
  • Propanamide, 2,2-dimethyl-

Uniqueness

Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- is unique due to the presence of the methylthio group on the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.

Eigenschaften

CAS-Nummer

86847-72-5

Molekularformel

C11H16N2OS

Molekulargewicht

224.32 g/mol

IUPAC-Name

2,2-dimethyl-N-(3-methylsulfanylpyridin-4-yl)propanamide

InChI

InChI=1S/C11H16N2OS/c1-11(2,3)10(14)13-8-5-6-12-7-9(8)15-4/h5-7H,1-4H3,(H,12,13,14)

InChI-Schlüssel

DXNVRDGTAOBDCN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.